ent-Kaurenal

Overview

Description

ent-Kaurenal: is a diterpenoid compound that plays a crucial role in the biosynthesis of gibberellins, which are plant hormones that regulate various aspects of plant growth and development. It is an intermediate in the metabolic pathway that converts ent-kaurene to gibberellins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-kaurenal typically involves the cyclization of ent-copalyl diphosphate (ent-CPP) to form ent-kaurene, which is then oxidized to this compound. This process is catalyzed by enzymes such as ent-kaurene synthase and ent-kaurene oxidase .

Industrial Production Methods: Industrial production of this compound is often achieved through biotechnological methods, utilizing genetically engineered microorganisms like Escherichia coli to express the necessary enzymes for the biosynthesis of this compound from ent-copalyl diphosphate .

Chemical Reactions Analysis

Types of Reactions: ent-Kaurenal undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to form ent-kaurenoic acid.

Cyclization: The initial formation of ent-kaurene from ent-copalyl diphosphate involves a cyclization reaction.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes.

Cyclization: This reaction is catalyzed by ent-kaurene synthase under physiological conditions.

Major Products:

Scientific Research Applications

ent-Kaurenal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ent-kaurenal involves its conversion to gibberellins through a series of enzymatic reactions. The key enzymes involved are ent-kaurene synthase and ent-kaurene oxidase, which catalyze the cyclization and oxidation steps, respectively . The molecular targets include ent-copalyl diphosphate and ent-kaurene, and the pathways involved are part of the gibberellin biosynthetic pathway .

Comparison with Similar Compounds

ent-Kaurene: A precursor in the biosynthesis of ent-kaurenal.

ent-Kaurenoic Acid: A product of the oxidation of this compound.

Gibberellins: The final products in the biosynthesis pathway that regulate plant growth.

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of gibberellins. Its structure and function are distinct from other diterpenoids, making it a critical compound in the regulation of plant growth and development .

Biological Activity

Ent-Kaurenal is a significant compound within the ent-kaurane diterpenoid family, primarily derived from various plant species, particularly those in the Annonaceae family. This article delves into the biological activities of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

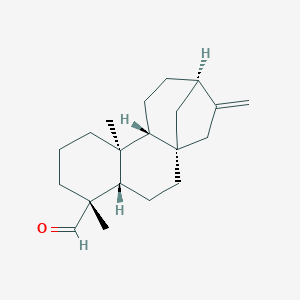

This compound is a tetracyclic diterpenoid that serves as a precursor in the biosynthesis of gibberellins (GAs), which are vital plant hormones involved in growth and development. It is structurally characterized by a unique arrangement of carbon atoms that contributes to its diverse biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Research indicates that ent-kaurane diterpenoids, including this compound, possess significant antitumor properties. A study involving Fimbriatols A–J demonstrated that these compounds displayed moderate inhibitory activity against various cancer cell lines, with an inhibitory ratio reaching 48.5% at specific concentrations .

- Antibacterial and Antifungal Properties : Various studies have reported the antibacterial and antifungal activities of ent-kaurene derivatives. These compounds have shown effectiveness against several pathogenic strains, suggesting their potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory activities, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzymatic Conversion : Ent-kaurene is metabolized into ent-kaurenoic acid through enzymatic reactions catalyzed by specific oxidases. This transformation is crucial for enhancing its bioactivity and therapeutic potential .

- Interaction with Cellular Targets : Studies have shown that ent-kaurene derivatives can interact with various cellular targets, influencing signaling pathways that regulate cell proliferation and apoptosis .

Case Studies and Research Findings

- Inhibitory Effects on Cancer Cells : In a recent study, ent-kaurene derivatives were tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the potential application of these compounds in cancer therapy .

- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of ent-kaurene against standard antibiotics. The findings revealed that certain derivatives exhibited superior efficacy against resistant bacterial strains, suggesting their role as alternative therapeutic agents .

- Inflammation Models : In vivo models demonstrated that treatment with ent-kaurene significantly reduced markers of inflammation in animal models of arthritis. This suggests its potential as an anti-inflammatory drug candidate .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAVDWHQNFTFBW-XRNRSJMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332096 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14046-84-5 | |

| Record name | Kaurenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 - 116 °C | |

| Record name | ent-Kaur-16-en-19-al | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.